molecular formula C19H21NO5 B2726696 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899730-08-6

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2726696
CAS No.: 899730-08-6
M. Wt: 343.379
InChI Key: JZLZUWZBQBPGMD-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-({1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of chronic diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the spirocyclic structure with the chromene and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c21-17(15-10-13-6-2-3-7-16(13)24-18(15)22)20-11-14-12-23-19(25-14)8-4-1-5-9-19/h2-3,6-7,10,14H,1,4-5,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZUWZBQBPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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